3ALPHA-HYDROXY PRAVASTATIN LACTONE
Overview
Description
3ALPHA-HYDROXY PRAVASTATIN LACTONE is a chemical compound with the molecular formula C₂₃H₃₄O₆ and a molecular weight of 406.51. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves several steps, typically starting with the preparation of the core structure followed by functionalization to introduce the hydroxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic precursors into the desired compound.
Classical Organic Synthesis: Traditional organic synthesis methods, such as the use of protecting groups and selective functionalization, are also employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3ALPHA-HYDROXY PRAVASTATIN LACTONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), alkylating agents like methyl iodide (CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydrocarbons .
Scientific Research Applications
3ALPHA-HYDROXY PRAVASTATIN LACTONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3ALPHA-HYDROXY PRAVASTATIN LACTONE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxydopamine: Known for its neurotoxic properties and used in research on Parkinson’s disease.
6-Hydroxynicotinic Acid: Used as a pharmaceutical intermediate and in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
3ALPHA-HYDROXY PRAVASTATIN LACTONE is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Biological Activity
3α-Hydroxy pravastatin lactone is a significant metabolite of pravastatin, a well-known statin used primarily for lowering cholesterol levels and reducing cardiovascular risk. Understanding the biological activity of this compound involves examining its pharmacodynamics, metabolic pathways, and clinical implications.
Overview of Pravastatin and Its Metabolite
Pravastatin is classified as a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor , which plays a crucial role in cholesterol biosynthesis. The compound's primary action is to inhibit the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .
The major metabolite, 3α-hydroxy pravastatin , retains some biological activity, estimated to be about 10-40% that of the parent compound . This metabolite is formed through hepatic metabolism and is significant in understanding the overall efficacy and pharmacokinetics of pravastatin treatment.
The mechanism by which pravastatin and its metabolites exert their effects includes:
- Inhibition of Cholesterol Synthesis : Pravastatin reduces cholesterol synthesis by inhibiting HMG-CoA reductase, leading to an increase in hepatic LDL receptors, which enhances LDL clearance from the blood .
- Impact on Macrophages : Studies have shown that pravastatin significantly inhibits cholesterol synthesis in macrophages, leading to increased degradation of native LDL. For example, a single dose of pravastatin resulted in a 62% reduction in cholesterol synthesis in human monocyte-derived macrophages (HMDM) .
- Cholesterol Esterification : At lower concentrations, pravastatin increases the cholesterol esterification rate; however, higher concentrations can inhibit this process .
Pharmacokinetics
The pharmacokinetics of pravastatin and its metabolite are critical for understanding their biological activity:
- Absorption and Bioavailability : Pravastatin is absorbed within 60-90 minutes post-administration, with a low bioavailability of approximately 17% due to extensive first-pass metabolism .
- Metabolism : The metabolism occurs primarily through glucuronidation rather than cytochrome P450 enzymes. The formation of 3α-hydroxy pravastatin occurs during this metabolic process .
- Elimination : About 70% of an administered dose is eliminated via feces, while approximately 20% is excreted in urine .
Clinical Implications
Clinical studies have demonstrated the effectiveness of pravastatin in reducing cardiovascular events. For instance:
- In patients with a history of myocardial infarction or angina, pravastatin treatment resulted in an 18% reduction in total cholesterol and a 27% reduction in LDL levels .
- The presence of 3α-hydroxy pravastatin has been linked to varying responses to treatment; patients with specific serum concentration ratios showed different levels of LDL reduction .
Table 1: Comparative Biological Activity
Parameter | Pravastatin | 3α-Hydroxy Pravastatin |
---|---|---|
Inhibition of HMG-CoA | Yes | Yes (10-40% activity) |
Effect on LDL Clearance | Increases | Limited |
Impact on Cholesterol Synthesis | Significant reduction | Moderate reduction |
Bioavailability | ~17% | N/A |
Major Route of Elimination | Feces (70%) | N/A |
Case Studies
- Cholesterol Reduction Study : A clinical trial involving hypercholesterolemic patients showed that chronic administration of pravastatin led to a 55% inhibition of cholesterol synthesis and a 57% increase in LDL degradation after eight weeks .
- Preeclampsia Prevention Trial : Research on pregnant women indicated that monitoring the ratio of pravastatin to 3α-hydroxy pravastatin could predict treatment efficacy for preventing preeclampsia, highlighting the importance of this metabolite in clinical outcomes .
Properties
IUPAC Name |
[(1S,6S,7R,8S)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXABYACWXHFQQ-XAFXHSNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006383 | |
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85798-96-5 | |
Record name | 6-Hydroxyisocompactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxyisocompactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.